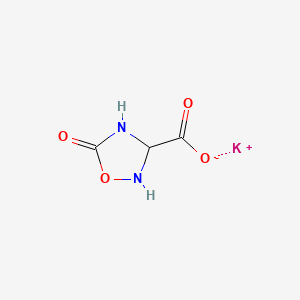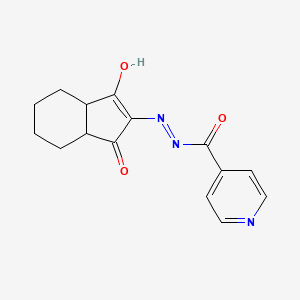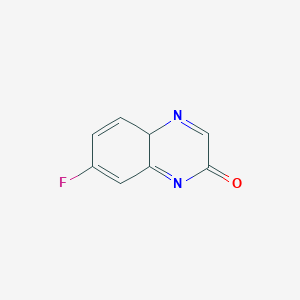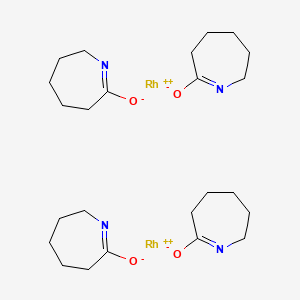
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
准备方法
The synthesis of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the 3-fluorophenyl intermediate, which is then reacted with a pyrrolidine derivative.
- The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
- The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s stability and solubility.
-
Industrial Production Methods
- Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity.
- Techniques such as crystallization and recrystallization are employed to purify the final product.
化学反应分析
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
-
Common Reagents and Conditions
- Oxidation: KMnO4, CrO3, acidic or basic conditions.
- Reduction: LiAlH4, NaBH4, anhydrous conditions.
- Substitution: Nucleophiles like amines, thiols, solvents like ethanol or acetonitrile.
-
Major Products
- Oxidation: Ketones, carboxylic acids.
- Reduction: Alcohols.
- Substitution: Amines, thiols derivatives.
科学研究应用
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
- Utilized in the development of new diagnostic tools and assays.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and potential effects on biological systems.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes and technologies.
作用机制
The mechanism of action of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
- It may also bind to nucleic acids, affecting gene expression and cellular processes.
-
Pathways Involved
- The compound may influence signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.
- It may also modulate metabolic pathways, affecting the synthesis or degradation of biomolecules.
相似化合物的比较
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-butanone
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-hexanone
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone
-
Uniqueness
- The presence of the pentanone backbone distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
- The monohydrochloride salt form enhances its stability and solubility, making it more suitable for certain applications.
属性
CAS 编号 |
2748623-76-7 |
|---|---|
分子式 |
C15H21ClFNO |
分子量 |
285.78 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20FNO.ClH/c1-2-6-14(17-9-3-4-10-17)15(18)12-7-5-8-13(16)11-12;/h5,7-8,11,14H,2-4,6,9-10H2,1H3;1H |
InChI 键 |
FWLXKIMLOZFXHB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C1=CC(=CC=C1)F)N2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12355359.png)



![5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355395.png)
![1,7a-Dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12355408.png)
![N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12355410.png)

![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)

![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)

